Rhodamine 101

描述

Rhodamine 101 is a highly stable fluorophore belonging to the rhodamine family, known for its red-shifted fluorescence, photostability, and high quantum yields over a wide range of pH values. It is widely used in various scientific applications, particularly in fluorescence microscopy and bioimaging .

准备方法

Synthetic Routes and Reaction Conditions: Rhodamine 101 can be synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with phthalic anhydride. The reaction typically occurs in the presence of a strong acid, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: Rhodamine 101 undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of this compound, affecting its photophysical characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified fluorescence properties, which can be used for specific applications in bioimaging and diagnostics .

科学研究应用

Photophysical Properties and Laser Applications

Rhodamine 101 is frequently utilized as a laser dye due to its excellent photophysical properties. It exhibits high fluorescence quantum yield and thermal stability, making it suitable for laser applications.

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Maximum Absorption Wavelength | 500 nm |

| Maximum Emission Wavelength | 520 nm |

| Quantum Yield | ~0.95 |

| Fluorescence Lifetime | ~5.3 ns |

This compound's stability under various conditions allows it to be used in high-performance lasers and as a reference standard for fluorescence measurements in research settings .

Biological Imaging and Tracer Dyes

In biological research, this compound serves as a fluorescent marker for imaging cellular processes. Its ability to penetrate cell membranes makes it an effective tracer dye for studying membrane transport mechanisms.

Case Study: Membrane Transport Studies

A study investigated the use of this compound in examining the transport of drugs via the ABCB1 gene product (MDR1). The research demonstrated that this compound could effectively trace cellular uptake and efflux processes, providing insights into drug resistance mechanisms in cancer cells .

Environmental Monitoring

This compound is employed in environmental studies to track water flow and contamination. Its fluorescent properties allow for real-time monitoring of pollutants in aquatic systems.

Table 2: Applications in Environmental Monitoring

| Application | Description |

|---|---|

| Tracing Water Flow | Used as a tracer in hydrological studies |

| Contaminant Detection | Monitors the presence of harmful substances |

In one study, this compound was utilized to assess the impact of dyes on small aquatic organisms, highlighting its role in ecotoxicological assessments .

Material Science Applications

This compound has been integrated into various materials for enhanced optical properties. Its incorporation into polymer matrices has led to the development of advanced sensors and nanocomposites.

Case Study: Nanocomposite Development

Research involving reduced graphene oxide-Rhodamine 101 nanocomposites demonstrated improved photonic properties, making them suitable for applications in optoelectronics and sensing technologies .

Temperature Sensing

The dye has also been explored for its potential in temperature sensing applications. By embedding this compound into polymer nanoparticles, researchers have developed ratiometric nanothermometers capable of precise intracellular temperature measurements.

Table 3: Ratiometric Nanothermometer Characteristics

| Feature | Value |

|---|---|

| Temperature Range | -20 to 110 °C |

| Sensitivity | 7.6% °C⁻¹ |

This application demonstrates this compound's versatility beyond traditional fluorescence applications, contributing significantly to biomedical research .

作用机制

Rhodamine 101 exerts its effects through its ability to fluoresce when exposed to light. The compound absorbs light at a specific wavelength and then emits light at a longer wavelength, producing a fluorescent signal. This property makes it an excellent tool for imaging and detecting biological molecules and structures .

Molecular Targets and Pathways: this compound primarily targets cellular components such as mitochondria, where it accumulates and fluoresces, allowing researchers to visualize and study cellular processes .

相似化合物的比较

- Rhodamine B

- Rhodamine 6G

- Sulforhodamine 101

- Tetramethylrhodamine (TAMRA)

- Texas Red

Comparison: this compound is unique due to its high photostability and quantum yield, making it more suitable for long-term imaging applications compared to other rhodamine derivatives. Additionally, its red-shifted fluorescence allows for better separation from background signals, enhancing the clarity of imaging results .

生物活性

Rhodamine 101 is a synthetic dye belonging to the rhodamine family, known for its vibrant fluorescence and applications in various fields, including biological research and forensic science. This article explores the biological activity of this compound, focusing on its biochemical interactions, cytotoxicity, and potential therapeutic applications.

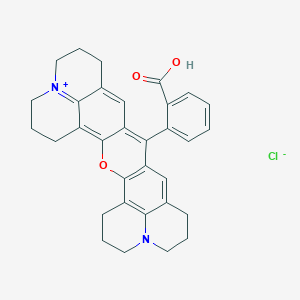

This compound is characterized by its chemical structure, which includes a xanthene backbone with a cationic charge, enhancing its solubility in aqueous solutions. The molecular formula is , and it has a molecular weight of approximately 479.02 g/mol. Its fluorescence properties make it suitable for various imaging techniques.

Biochemical Activities

Recent studies have investigated the biochemical activities of this compound, particularly its interactions with DNA and its cytotoxic effects on different cell lines.

DNA Binding Studies

This compound exhibits significant binding affinity to DNA, which can lead to alterations in DNA structure and function. This property is crucial for its application in cellular imaging and as a potential therapeutic agent. The binding mechanism involves intercalation between DNA base pairs, which can induce conformational changes in the DNA helix.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A study compared the cytotoxicity of this compound with other dyes such as Fluorescein and Rose Bengal. The results indicated that this compound demonstrated notable cytotoxic effects, particularly against cancer cell lines. The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.2 |

| Fluorescein | HeLa | 25.8 |

| Rose Bengal | HeLa | 30.5 |

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Mitochondrial Membrane Disruption : The dye's interaction with mitochondrial membranes can disrupt their integrity, resulting in altered mitochondrial function and apoptosis.

Case Studies

- Forensic Applications : Rhodamine B, closely related to this compound, has been utilized in forensic science for identifying bodily fluids in criminal cases. A notable case involved the detection of Rhodamine B in a rape assault scenario, showcasing its utility in forensic investigations .

- Therapeutic Potential : Research has explored the use of Rhodamine derivatives in drug delivery systems due to their ability to target specific cells while minimizing off-target effects. For instance, conjugates of triterpenoic amides with this compound have shown enhanced cytotoxicity against cancer cells .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antibacterial Activity : In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity against various pathogens, making it a candidate for antimicrobial applications .

- Fluorescence Properties : The unique fluorescence characteristics of this compound allow for real-time imaging of cellular processes, aiding in the understanding of cellular dynamics and drug interactions .

属性

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORACDFPHMJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214560 | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Rhodamine 101 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64339-18-0, 116450-56-7 | |

| Record name | Rhodamine 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodamine 101 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Rhodamine 101?

A1: this compound has a molecular formula of C32H29ClN2O3 and a molecular weight of 533.03 g/mol. []

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits a strong absorption band in the visible region, typically around 570-590 nm, depending on the solvent. Its fluorescence emission is observed in the red region, peaking around 600-620 nm. [] These properties make it a valuable laser dye and fluorescent probe.

Q3: How does the fluorescence of this compound behave under high pressure?

A3: Research shows distinct differences in the fluorescence of this compound powder versus its solution form under pressure. The powder form exhibits a rapid decrease in fluorescence intensity with increasing pressure, nearly disappearing at 8 GPa. Simultaneously, the emission peaks undergo a significant red shift of around 100 nm within the same pressure range. In contrast, this compound in solution displays a slower decrease in fluorescence intensity with increasing pressure. Even at 13 GPa, it retains about 10% of its initial intensity. The emission peak red shift is also less pronounced in solution, reaching about 50 nm within 13 GPa. These contrasting behaviors are attributed to changes in molecular structure in the powder form and specific solvent effects in solution. []

Q4: Can the fluorescence of this compound be quenched?

A4: Yes, several studies demonstrate the quenching of this compound fluorescence. For instance, amines such as triethylamine, N,N-dimethylaniline, diphenylamine, and N-methyldiphenylamine can quench its fluorescence through electron transfer mechanisms. [] Graphene oxide (GO) can also efficiently quench the fluorescence of this compound in aqueous dispersions due to static quenching mechanisms, likely involving strong interactions like π-π stacking and electrostatic interactions between the dye and GO sheets. []

Q5: How does the fluorescence lifetime of this compound vary with solvent?

A5: The fluorescence lifetime of this compound is influenced by the solvent environment. In alcoholic solvents, it increases as the solvent changes from methanol to octanol. In contrast, its lifetime in water (H2O) is shorter compared to deuterated water (D2O). These variations are likely attributed to factors like solvent polarity, hydrogen bonding ability, and the rate of non-radiative decay processes. []

Q6: What are some common applications of this compound?

A6: this compound is frequently employed as:

- Laser dye: Its high fluorescence quantum yield and broad tunability make it suitable for laser applications. [, ]

- Fluorescent probe: Its bright fluorescence enables its use in microscopy and imaging techniques. [, , ]

- Energy transfer donor: It can serve as an energy donor in fluorescence resonance energy transfer (FRET) studies to investigate molecular interactions and distances. [, ]

- Chemosensor: this compound derivatives have been explored as chemosensors for detecting metal ions, particularly Cu2+, by exploiting changes in their fluorescence properties upon binding. []

- Electron-collection interlayer in solar cells: this compound can enhance the efficiency of polymer solar cells by improving electron collection at the cathode, particularly in devices based on poly[[9-(1-octylnonyl)-9H-carbazole-2,7-diyl]-2,5-thiophenediyl-2,1,3-benzothiadiazole-4,7-diyl-2,5-thiophenediyl] (PCDTBT). []

Q7: How stable is this compound in dye laser applications?

A7: this compound exhibits good stability in dye laser systems, particularly compared to other rhodamine dyes. While some dyes show a time-dependent decrease in laser output, this compound, along with Sulfothis compound, demonstrates superior stability with minimal output degradation over time. This makes it a preferred choice for applications requiring long-lasting and reliable laser performance. []

Q8: How does temperature affect the fluorescence characteristics of this compound in laser applications?

A8: Temperature influences the optimal solution density of this compound for maximum fluorescence intensity in laser applications. Specifically, the optimal solution density decreases as the temperature decreases. This suggests that temperature-dependent aggregation or solvent effects might be involved. In contrast, Rhodamine 6G does not exhibit such temperature dependence in its optimal solution density. []

Q9: Have there been computational studies on the photophysical properties of this compound?

A9: Yes, computational methods have been used to study the photophysical properties of this compound and its derivatives. Density functional theory (DFT) calculations provide insights into its electronic structure, vibrational modes, and excited-state properties. [] These calculations assist in understanding its spectroscopic behavior, energy transfer dynamics, and potential for applications like photolabile protecting groups and two-photon activation. []

Q10: How is this compound used in computational modeling of drug discovery?

A10: While this compound itself is not a typical drug molecule, its derivatives, particularly those conjugated to triterpenes, have shown promising anticancer activity. Computational methods, including quantitative structure-activity relationship (QSAR) modeling, can be applied to these derivatives to explore the relationship between their chemical structure and biological activity. This can aid in designing and optimizing more potent and selective anticancer agents. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。